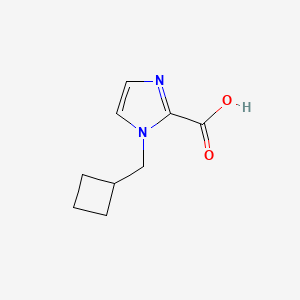

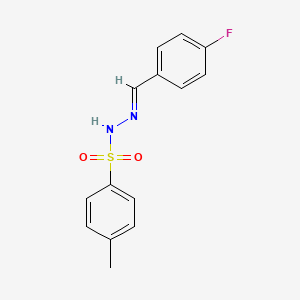

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide, also known as TAK-915, is a novel compound that has shown promising results in preclinical studies for the treatment of various neurological disorders. It belongs to the class of small molecule drugs and acts as a selective inhibitor of the GABA A α5 receptor subtype.

Aplicaciones Científicas De Investigación

1. Bioconversion and Structural Characterization

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide, as part of a class of biaryl-bis-sulfonamides, can be metabolized using microbial systems. This bioconversion is significant for producing mammalian metabolites, aiding in the structural characterization of drug metabolites. A study demonstrated the use of Actinoplanes missouriensis for generating metabolites previously detected in vivo, facilitating the structural analysis via nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

2. Hydrothermal Synthesis Method

A hydrothermal synthesis method involving the reaction of related compounds with sodium azide under specific conditions has been established. This method emphasizes the safe and clean synthesis of tetrazole compounds, yielding high purity products, which is crucial in scientific research for ensuring reproducibility and reliability of results (Wang, Cai & Xiong, 2013).

3. Chemical Synthesis and Analysis

The compound is involved in chemical syntheses that produce various derivatives, important for exploring chemical properties and potential applications. For instance, a study focused on the synthesis of a new compound using a two-step process starting from related sulfonamides, with the final structure confirmed through IR, NMR, and elemental analysis. Such research contributes to the broader understanding of chemical reactions and compound properties (Fall et al., 2021).

4. Role in Proton Exchange Membranes

Compounds similar to N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide have been used in the development of proton exchange membranes for fuel cells. This includes the synthesis of sulfonated poly(arylene ether sulfone)s containing related groups, demonstrating excellent thermal and dimensional stability, important for medium-high temperature fuel cell applications (Xu et al., 2013).

5. Synthesis of Antimicrobial Agents

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide and its derivatives have been explored in the synthesis of compounds with potential antimicrobial and antifungal activities. For example, sulfonate derivatives containing pyridyl and quinolyl functional groups showed moderate antimicrobial activity, underscoring the compound's relevance in medicinal chemistry (Fadda, El-Mekawy & AbdelAal, 2016).

6. Molecular Docking Studies

The compound has been utilized in molecular docking studies to understand interactions with enzymes like cyclooxygenase-2. Such studies provide insights into the molecular basis of drug action and can inform the design of new therapeutics (Al-Hourani et al., 2015).

7. Synthesis of Fluorinated Olefins

Research has shown the use of tetrazolyl sulfone derivatives, related to N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide, in the synthesis of fluorinated olefins. This is significant in organic chemistry for the development of compounds with unique properties and potential industrial applications (Ghosh & Zajc, 2009).

Propiedades

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN5O2S/c1-2-7-20(18,19)13-8-11-14-15-16-17(11)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTBMQAKTLJQSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2379163.png)

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2379164.png)

![2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-methylphenyl)ethanone](/img/structure/B2379165.png)

![Ethyl 2-({[(cyanomethyl)carbamoyl]methyl}[(3,4-dimethoxyphenyl)methyl]amino)acetate](/img/structure/B2379169.png)

![(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2379171.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2379172.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2379174.png)